1-(benzenesulfonyl)-3-bromo-1H-pyrrole
Overview
Description
1-(Benzenesulfonyl)-3-bromo-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a benzenesulfonyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole typically involves the sulfonylation of a pyrrole derivative followed by bromination. One common method includes:
Sulfonylation: Reacting pyrrole with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form 1-(benzenesulfonyl)pyrrole.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3-bromo-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-(benzenesulfonyl)-3-aminopyrrole, while oxidation can produce 1-(benzenesulfonyl)-3-pyrrolesulfonic acid .
Scientific Research Applications
1-(Benzenesulfonyl)-3-bromo-1H-pyrrole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Materials Science: It is employed in the development of novel materials with specific properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-1H-pyrrole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-1H-pyrrole: Lacks the benzenesulfonyl group, reducing its potential for hydrogen bonding and electrostatic interactions.
Uniqueness
1-(Benzenesulfonyl)-3-bromo-1H-pyrrole is unique due to the presence of both the benzenesulfonyl and bromine substituents, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromopyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJNJSNVXSVBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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